chemical and physical properties of (2-bromoethyl)(ethyl)amine hydrobromide
chemical and physical properties of (2-bromoethyl)(ethyl)amine hydrobromide
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Bromoethylamine Hydrobromide
A Note to the Reader: The initial topic of interest was "(2-bromoethyl)(ethyl)amine hydrobromide," a secondary amine. However, a comprehensive search of publicly available scientific literature and chemical databases revealed a significant scarcity of detailed technical data for this specific compound. In contrast, the primary amine, 2-bromoethylamine hydrobromide , is a widely used and extensively documented reagent. It is a critical building block in pharmaceutical and chemical synthesis. Therefore, this guide has been developed to provide an in-depth overview of 2-bromoethylamine hydrobromide, for which a wealth of robust scientific information exists.
Executive Summary
2-Bromoethylamine hydrobromide is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development.[1] As a hydrobromide salt, it offers enhanced stability and ease of handling compared to its volatile and reactive free base form.[2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.
Physicochemical and Chemical Characteristics
2-Bromoethylamine hydrobromide is a white to off-white crystalline solid at room temperature.[3][4] Its ionic nature, stemming from the protonated primary amine and the bromide counter-ion, dictates its physical properties, such as a high melting point and solubility in polar solvents.[3] The compound is notably hygroscopic and should be handled and stored in a dry environment.[5][6]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2576-47-8 | [7] |
| Molecular Formula | C₂H₇Br₂N (or C₂H₆BrN·HBr) | [7] |
| Molecular Weight | 204.89 g/mol | [7] |
| Appearance | White to light beige crystalline powder or crystals.[4][8] | [7] |
| Melting Point | 172-176 °C | [8] |
| Solubility | Soluble in water (>500 g/L at 20°C) and methanol; insoluble in ether.[3][6] | [3][6] |
| Stability | Stable under normal temperatures and pressures; hygroscopic.[5][6] | [5][6] |
| pKa | Data not widely available for the hydrobromide salt. | |
| logP | 0.795 | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-bromoethylamine hydrobromide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In a solvent such as D₂O, the ¹H NMR spectrum is expected to show two distinct signals, each being a triplet. These signals correspond to the two methylene (-CH₂-) groups in the ethyl chain, with coupling between the adjacent groups.[9]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key features include a broad band in the 3000 cm⁻¹ region corresponding to the N-H stretching of the primary ammonium group (R-NH₃⁺). C-H stretching vibrations typically appear just below 3000 cm⁻¹. The C-N and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.
Synthesis and Purification Protocol
The most common and reliable synthesis of 2-bromoethylamine hydrobromide involves the reaction of ethanolamine with an excess of hydrobromic acid.[5] This procedure is a cornerstone for producing this reagent in a laboratory setting.
Causality in Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
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Excess Hydrobromic Acid: Using a significant excess of hydrobromic acid serves two purposes: it acts as both the reactant and the solvent, and it drives the nucleophilic substitution reaction (hydroxyl group replacement by bromide) to completion.
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Temperature Control: The initial reaction between ethanolamine and HBr is a highly exothermic acid-base neutralization.[8] Cooling the mixture is crucial to prevent side reactions and ensure safety. Subsequent heating is required to facilitate the substitution reaction.
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Purification with Acetone: The crude product is often contaminated with unreacted starting materials or by-products. 2-Bromoethylamine hydrobromide is insoluble in acetone, while many impurities are soluble.[5] Washing the crude solid with cold acetone is an effective method of purification.[5]
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place ice-cold, concentrated hydrobromic acid (48% or with a specific gravity of at least 1.42).[5]
-
Addition of Ethanolamine: While stirring vigorously in an ice bath, slowly add ethanolamine dropwise, ensuring the temperature of the reaction mixture remains low (ideally below 30°C).[8]
-
Reaction: Once the addition is complete, attach a reflux condenser to the flask. Heat the mixture to reflux and maintain it for several hours to drive the conversion of the intermediate ethanolamine hydrobromide to the final product.
-
Work-up: After the reaction period, cool the mixture. The crude product is often precipitated by pouring the cooled reaction mixture into pre-chilled acetone.[5]
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold acetone until the filtrate runs clear and colorless.[5]
-
Drying: Dry the purified white crystalline solid under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-bromoethylamine hydrobromide.
Chemical Reactivity and Stability
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N-Alkylation Agent: The primary utility of this compound is as an N-alkylation agent. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles, such as primary and secondary amines, anilines, and indoles. This reaction is fundamental for introducing the 2-aminoethyl moiety into various molecules.
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Stability of the Salt: The free base, 2-bromoethylamine, is prone to intramolecular cyclization to form the highly reactive and toxic aziridine.[2] The hydrobromide salt form protects the amine group via protonation, preventing this side reaction and rendering the compound stable for storage and handling.[2]
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Reactivity Profile: As an acidic salt, its aqueous solutions will have a pH below 7.0. It will react with bases to neutralize them. It is incompatible with strong oxidizing agents.[6]
Key Applications in Research and Drug Development
2-Bromoethylamine hydrobromide is a versatile building block with numerous applications:
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Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including antihistamines and neurotransmitter analogs.[1][3]
-
Heterocyclic Chemistry: It is used in the construction of various nitrogen-containing heterocyclic compounds.[3]
-
Proteomics and Material Science: It serves as a reagent in proteomics research and can be used as an alkylating agent for the surface modification of materials like nylon.[6]
Safety, Handling, and Storage
-
Hazards: 2-Bromoethylamine hydrobromide is considered a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Some evidence suggests it may cause an allergic skin reaction.[5][6]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood.[5] Avoid breathing dust. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents.[5][6] Due to its hygroscopic nature, storage under an inert atmosphere is recommended for long-term stability.[7]
References
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2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem. [Link]
-
β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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